Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol . This reaction is carried out under reflux conditions, which helps in achieving the desired product with good yield. The reaction mechanism involves the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. The use of continuous flow reactors and other advanced techniques could be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: This compound is similar in structure but lacks the carboxylate group.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar to the methyl derivative but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxylate group enhances its reactivity and potential for further modifications, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate (CAS No. 34873-96-6) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H13N3O2. The compound's structure includes a pyrazole ring, which is known for its pharmacological significance.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. In vitro evaluations revealed significant activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these pathogens were notably low, indicating potent bactericidal effects.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Staphylococcus epidermidis | 0.25 | 0.30 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research has shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers.
Case Study: Anticancer Effects on MDA-MB-231 Cells
A study investigated the effects of this compound on the MDA-MB-231 breast cancer cell line. The results indicated that it exhibited significant cytotoxicity with an IC50 value in the low micromolar range.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 12.50 | Induction of apoptosis |
A549 (Lung) | 26.00 | Cell cycle arrest |
HCT116 (Colorectal) | 20.00 | Inhibition of tubulin polymerization |
The compound's ability to induce apoptosis and inhibit cell cycle progression positions it as a promising candidate for further development as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, contributing to its cytotoxic effects.
- Antibacterial Mechanisms : By targeting bacterial cell walls or metabolic pathways, it effectively inhibits bacterial growth and biofilm formation.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-amino-1-methyl-4-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(13)9(8-6-4-3-5-7-8)10(14-15)12(16)17-2/h3-7H,13H2,1-2H3 |
InChI Key |
HLGFKLXMYUHXGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)C2=CC=CC=C2)N |
Origin of Product |
United States |
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